molecular formula C11H14N4O2 B2833268 4-((3-hydroxypropyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034548-52-0

4-((3-hydroxypropyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No.: B2833268
CAS No.: 2034548-52-0
M. Wt: 234.259
InChI Key: ZYUCXVARIFROGT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-hydroxypropyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one typically involves the condensation of pyrimidine-5-carbaldehydes with appropriate amines. One common method is the Knoevenagel condensation, followed by cyclization reactions. For instance, the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride can yield intermediates that are further processed to obtain the desired pyrido[2,3-d]pyrimidine derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar condensation and cyclization reactions, optimized for higher yields and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-((3-hydroxypropyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Typical reaction conditions involve controlled temperatures and pH to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of substituted pyrido[2,3-d]pyrimidine derivatives .

Scientific Research Applications

4-((3-hydroxypropyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: This compound is studied for its potential to inhibit kinases, making it a candidate for cancer research.

    Medicine: Its kinase inhibition properties are explored for developing new anticancer drugs.

    Industry: It can be used in the synthesis of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 4-((3-hydroxypropyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one involves the inhibition of specific kinases. These kinases are enzymes that play crucial roles in cell signaling pathways, and their inhibition can disrupt the proliferation of cancer cells. The compound binds to the ATP-binding site of the kinase, preventing the transfer of phosphate groups to target proteins, thereby inhibiting kinase activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((3-hydroxypropyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one is unique due to its specific substitution pattern, which may confer distinct selectivity and potency towards certain kinases compared to other similar compounds. This uniqueness makes it a valuable compound for targeted drug development .

Biological Activity

4-((3-hydroxypropyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C13_{13}H18_{18}N4_{4}O2_{2}. The structure features a pyrido[2,3-d]pyrimidine core, which is known for its diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
  • Receptor Modulation : There is evidence that it interacts with various receptors, which may mediate its effects on cellular signaling pathways.
  • Antioxidant Activity : The presence of hydroxyl groups suggests potential antioxidant properties, which can mitigate oxidative stress in cells.

Biological Activity and Efficacy

Research has shown that this compound exhibits significant biological activity in several areas:

  • Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit the growth of certain cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells by activating caspase pathways.
  • Anti-inflammatory Effects : The compound has been tested for its ability to reduce inflammation in models of acute lung injury, suggesting a role in managing inflammatory diseases.
  • Neuroprotective Properties : Preliminary findings indicate that it may protect neuronal cells from damage caused by neurotoxic agents.

Data Table: Biological Activity Summary

Activity TypeEffect ObservedReference
AnticancerInduces apoptosis in breast cancer cells
Anti-inflammatoryReduces cytokine levels in lung models
NeuroprotectiveProtects neuronal cells from neurotoxicity

Case Studies

  • Breast Cancer Research : A study conducted on MCF-7 breast cancer cells revealed that treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers such as cleaved PARP and caspase-3 activation.
  • Inflammatory Disease Model : In an animal model of acute lung injury induced by lipopolysaccharide (LPS), administration of the compound showed a marked decrease in inflammatory markers such as TNF-alpha and IL-6, indicating its potential utility in treating respiratory inflammatory conditions.
  • Neuroprotection Study : In vitro assays using SH-SY5Y neuroblastoma cells demonstrated that the compound could attenuate cell death induced by oxidative stressors, suggesting its potential for neuroprotective applications.

Properties

IUPAC Name

4-(3-hydroxypropylamino)-8-methylpyrido[2,3-d]pyrimidin-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2/c1-15-9(17)4-3-8-10(12-5-2-6-16)13-7-14-11(8)15/h3-4,7,16H,2,5-6H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYUCXVARIFROGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC2=C(N=CN=C21)NCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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